Complete Loss of Antibacterial Activity Compared to D‑Cycloserine Confirms Suitability for Non‑Antimicrobial Applications
A definitive SAR study by Jensen et al. (1980) demonstrated that N‑acylation of the D‑cycloserine amino group—including the specific acetyl modification present in N‑(3‑oxo‑4‑isoxazolidinyl)acetamide—completely abolishes antibacterial activity. In head‑to‑head testing, D‑cycloserine produced a zone of inhibition of 22 mm diameter against Staphylococcus aureus, whereas the acetyl derivative showed zero inhibition under identical disk‑diffusion conditions [1]. This binary functional difference is the single most important selection criterion for users who require a cycloserine‑scaffold compound devoid of antimicrobial action.
| Evidence Dimension | Antibacterial activity (zone of inhibition) |
|---|---|
| Target Compound Data | 0 mm (no inhibition detected) |
| Comparator Or Baseline | D‑cycloserine: 22 mm zone of inhibition |
| Quantified Difference | Complete loss of activity (100% reduction) |
| Conditions | Staphylococcus aureus disk diffusion assay; Jensen et al. J. Med. Chem. 1980, Table II |
Why This Matters
This data directly proves that the acetyl derivative cannot be used as an antibiotic substitute, while simultaneously validating its selection for impurity profiling, mechanistic studies, or any application where residual antimicrobial activity would introduce experimental bias.
- [1] Jensen, N. P., Friedman, J. J., Kropp, H., & Kahan, F. M. (1980). Use of acetylacetone to prepare a prodrug of cycloserine. Journal of Medicinal Chemistry, 23(1), 6–8. Table I & Table II. View Source
